molecular formula C13H9F2O6P B014101 Diflunisal Phosphate CAS No. 84958-45-2

Diflunisal Phosphate

Cat. No.: B014101
CAS No.: 84958-45-2
M. Wt: 330.18 g/mol
InChI Key: PBINCWMWAIMYCR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Diflunisal can be synthesized through several steps starting from fluorinated aniline. One common method involves a five-step synthesis consisting of benzene arylation using a Gomberg-Bachmann-Hey reaction, Friedel-Crafts acylation, Bayer-Villiger oxidation, saponification, and finally carbonation of phenol through a Kolbe-Schmitt reaction .

Industrial Production Methods

Industrial production of diflunisal typically involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The process includes steps such as purification through recrystallization and the use of chromatography techniques to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions

Diflunisal undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong acids and bases, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions include various diflunisal derivatives, which can be further analyzed for their potential therapeutic applications .

Properties

IUPAC Name

5-(2,4-difluorophenyl)-2-phosphonooxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F2O6P/c14-8-2-3-9(11(15)6-8)7-1-4-12(21-22(18,19)20)10(5-7)13(16)17/h1-6H,(H,16,17)(H2,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBINCWMWAIMYCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=C(C=C(C=C2)F)F)C(=O)O)OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F2O6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50390766
Record name 2',4'-Difluoro-4-(phosphonooxy)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50390766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84958-45-2
Record name 2',4'-Difluoro-4-(phosphonooxy)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50390766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does Diflunisal Phosphate contribute to the sensitivity of EALL assays?

A1: this compound itself is not directly involved in the recognition or binding events of the assay. Instead, it serves as a substrate for the enzyme alkaline phosphatase (ALP). When ALP cleaves the phosphate group from this compound, it generates Diflunisal. Diflunisal exhibits the crucial ability to form a highly fluorescent ternary complex with Terbium ions (Tb3+) complexed with EDTA [, , ]. This complex emits strong fluorescence, which can be measured using time-resolved fluorometry. The intensity of the fluorescence signal is directly proportional to the amount of Diflunisal, which in turn corresponds to the activity of the ALP. Because each ALP enzyme can cleave multiple this compound molecules, this process leads to significant signal amplification, enabling the detection of extremely low analyte concentrations, such as Prostate-Specific Antigen (PSA) [] or Tumor Necrosis Factor-alpha (TNF-alpha) [].

Q2: What are the advantages of using this compound and time-resolved fluorometry in these assays?

A2: Combining this compound with time-resolved fluorometry in EALL offers several advantages:

  • High Sensitivity: The enzymatic amplification provided by ALP and the strong fluorescence of the Tb3+-EDTA-Diflunisal complex enable detection limits in the ng/L range for target analytes [, ].

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